REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].I[CH2:8][CH3:9].[C:10]([C:14]1[C:15]([Cl:22])=[CH:16][C:17]([I:21])=[C:18]([OH:20])[CH:19]=1)([CH3:13])([CH3:12])[CH3:11]>CC(=O)CC>[C:10]([C:14]1[C:15]([Cl:22])=[CH:16][C:17]([I:21])=[C:18]([O:20][CH2:8][CH3:9])[CH:19]=1)([CH3:13])([CH3:11])[CH3:12] |f:0.1.2|
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Name
|
|
Quantity
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8 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=CC(=C(C1)O)I)Cl
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
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Type
|
WASH
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Details
|
The organic layer was washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=C1Cl)I)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |